molecular formula C21H26N6O B6467862 2-[5-(1,5-dimethyl-1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-ethyl-1H-1,3-benzodiazole CAS No. 2640866-04-0

2-[5-(1,5-dimethyl-1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-ethyl-1H-1,3-benzodiazole

Cat. No.: B6467862
CAS No.: 2640866-04-0
M. Wt: 378.5 g/mol
InChI Key: UEAYNMXUIXBOTD-UHFFFAOYSA-N
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Description

The compound appears to contain a pyrazole ring, which is a type of heterocyclic aromatic organic compound. A pyrazole consists of a 5-membered ring with three carbon atoms and two adjacent nitrogen atoms . In this case, the pyrazole is substituted with a dimethyl group and a carbonyl group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The pyrazole ring, the carbonyl group, and the benzodiazole moiety would all contribute to the overall structure .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the pyrazole ring could contribute to its polarity and potentially its solubility in polar solvents .

Mechanism of Action

Target of Action

It’s known that pyrazole-bearing compounds, which this molecule is a derivative of, have shown potent antileishmanial and antimalarial activities . These activities suggest that the compound may target specific proteins or enzymes in the Leishmania and Plasmodium species, the causative agents of leishmaniasis and malaria, respectively .

Mode of Action

A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its targets in a similar manner, leading to inhibition or modulation of their activity.

Biochemical Pathways

Given its potential antileishmanial and antimalarial activities , it can be inferred that the compound may interfere with the life cycle of the Leishmania and Plasmodium species, disrupting key biological processes and leading to their death or inhibition.

Result of Action

Given its potential antileishmanial and antimalarial activities , it can be inferred that the compound may lead to the death or inhibition of the Leishmania and Plasmodium species, thereby alleviating the symptoms of leishmaniasis and malaria.

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities. Given the known activities of pyrazoles, it could be of interest in the development of new pharmaceuticals .

Properties

IUPAC Name

(1,5-dimethylpyrazol-3-yl)-[2-(1-ethylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O/c1-4-27-19-8-6-5-7-17(19)22-21(27)26-12-15-10-25(11-16(15)13-26)20(28)18-9-14(2)24(3)23-18/h5-9,15-16H,4,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEAYNMXUIXBOTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C(=O)C5=NN(C(=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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